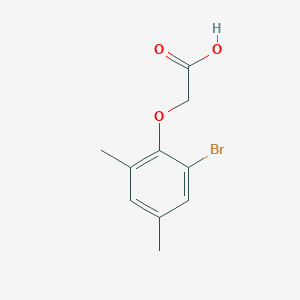

(2-Bromo-4,6-dimethylphenoxy)acetic acid

Descripción general

Descripción

(2-Bromo-4,6-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid typically involves the bromination of 4,6-dimethylphenol followed by the reaction with chloroacetic acid. The process can be summarized as follows:

Bromination: 4,6-dimethylphenol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the phenyl ring.

Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ester intermediate.

Hydrolysis: The ester intermediate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromo-4,6-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2-Bromo-4,6-dimethylphenoxy)acetic acid has been explored for its potential therapeutic applications, particularly as a precursor in drug development. Its derivatives have shown promise in various biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Studies have suggested that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Agrochemicals

In agriculture, this compound is utilized in the formulation of herbicides and plant growth regulators. Its effectiveness as a selective herbicide has been demonstrated through various field trials.

Organic Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. It participates in several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles to create new derivatives.

- Oxidation and Reduction Reactions : The methyl groups on the phenyl ring can undergo oxidation or reduction to produce different functional groups.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity compared to control compounds .

Case Study 2: Agrochemical Application

Field trials conducted to assess the efficacy of this compound as an herbicide showed promising results. The compound effectively controlled weed populations while having minimal impact on crop yield .

Mecanismo De Acción

The mechanism of action of (2-Bromo-4,6-dimethylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine atom and the phenoxyacetic acid moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

(2-Bromo-4,6-dimethylphenol): A precursor in the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

(4,6-Dimethylphenoxy)acetic acid: Lacks the bromine atom, resulting in different chemical and biological properties.

(2-Chloro-4,6-dimethylphenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 259.10 g/mol. This compound features a bromine atom at the 2-position of a 4,6-dimethylphenoxy group, linked to an acetic acid moiety. Its unique structure contributes to various biological activities, making it a subject of interest in both agricultural and pharmaceutical research.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It functions as a plant growth regulator by inhibiting specific metabolic pathways in plants, particularly affecting auxin transport. This inhibition can lead to altered growth patterns and eventual plant death, making it useful in agricultural applications for weed control.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, the compound demonstrated cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating significant potency .

The mechanisms underlying its anticancer effects include:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly affecting the G1 phase and inducing apoptosis in a dose-dependent manner.

- Modulation of Signaling Pathways : It may inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the VEGF pathway, which is crucial for tumor angiogenesis .

Antioxidant Activity

This compound has shown potential antioxidant activity as well. This property is significant because antioxidants can help mitigate oxidative stress within cells, potentially reducing the risk of cancer and other diseases associated with oxidative damage .

Antimicrobial Properties

The compound has been explored for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess inhibitory effects against certain bacteria and fungi, although further research is needed to fully elucidate these properties .

Table 1: Biological Activities of this compound

Case Studies

-

Study on Anticancer Activity :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant apoptosis in MCF-7 cells with an IC50 value of approximately 9.24 μM. Mechanistic studies revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . -

Herbicidal Efficacy :

Another study focused on the herbicidal properties of the compound, demonstrating its effectiveness in inhibiting weed growth by disrupting auxin-mediated signaling pathways in plants. This property was particularly noted in field trials where the compound showed a high degree of selectivity for target weeds over crop species.

Propiedades

IUPAC Name |

2-(2-bromo-4,6-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISIDZGSQIHSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345085 | |

| Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38206-98-3 | |

| Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.